molecular formula C₂₆H₃₂ClFO₇ B1144531 21-Acetyl-6α-chlorotriamcinolone Acetonide CAS No. 1181-32-4

21-Acetyl-6α-chlorotriamcinolone Acetonide

Cat. No.: B1144531
CAS No.: 1181-32-4
M. Wt: 510.98
InChI Key:
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Description

21-Acetyl-6α-chlorotriamcinolone Acetonide is a synthetic corticosteroid compound. It is a derivative of triamcinolone acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C26H32ClFO7 and a molecular weight of 510.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide typically involves the acetylation of 6α-chlorotriamcinolone acetonide. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to avoid any degradation of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 21-Acetyl-6α-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

21-Acetyl-6α-chlorotriamcinolone Acetonide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: 21-Acetyl-6α-chlorotriamcinolone Acetonide is unique due to its specific acetylation at the 21st position and the presence of a chlorine atom at the 6α position. These structural modifications enhance its stability and potency compared to other corticosteroids .

Properties

CAS No.

1181-32-4

Molecular Formula

C₂₆H₃₂ClFO₇

Molecular Weight

510.98

Synonyms

(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione;  6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_

Origin of Product

United States

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